Cas no 24029-98-9 (2-Methylthiophen-3-amine hydrochloride)

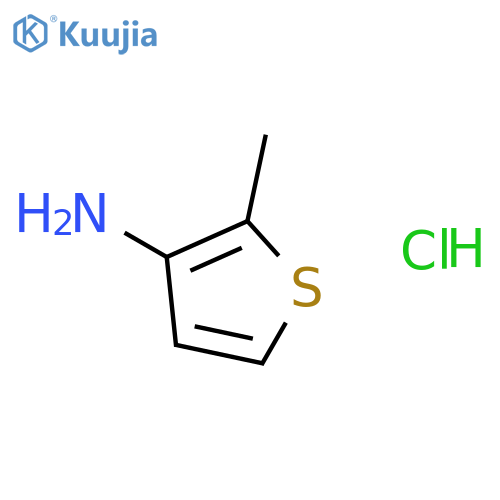

24029-98-9 structure

商品名:2-Methylthiophen-3-amine hydrochloride

CAS番号:24029-98-9

MF:C5H8ClNS

メガワット:149.641718864441

MDL:MFCD26743655

CID:1029689

PubChem ID:71627124

2-Methylthiophen-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Methylthiophen-3-amine hydrochloride

- EN300-342671

- 2-METHYLTHIOPHEN-3-AMINE HCL

- 2-methylthiophen-3-amine;hydrochloride

- AT25979

- A918884

- CS-0343369

- 2-Methylthiophen-3-amine--hydrogen chloride (1/1)

- DTXSID80856502

- 2-Methylthiophen-3-aminehydrochloride

- 24029-98-9

-

- MDL: MFCD26743655

- インチ: InChI=1S/C5H7NS.ClH/c1-4-5(6)2-3-7-4;/h2-3H,6H2,1H3;1H

- InChIKey: NRGDKBKFXPXWKF-UHFFFAOYSA-N

- ほほえんだ: NC1=C(C)SC=C1.[H]Cl

計算された属性

- せいみつぶんしりょう: 149.0065981g/mol

- どういたいしつりょう: 149.0065981g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 65.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3Ų

2-Methylthiophen-3-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199275-1g |

2-methylthiophen-3-amine hydrochloride |

24029-98-9 | 95% | 1g |

$482 | 2021-08-05 | |

| TRC | M222965-100mg |

2-Methylthiophen-3-amine Hydrochloride |

24029-98-9 | 100mg |

$ 320.00 | 2022-06-04 | ||

| TRC | M222965-50mg |

2-Methylthiophen-3-amine Hydrochloride |

24029-98-9 | 50mg |

$ 210.00 | 2022-06-04 | ||

| TRC | M222965-10mg |

2-Methylthiophen-3-amine Hydrochloride |

24029-98-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-342671-0.5g |

2-methylthiophen-3-amine hydrochloride |

24029-98-9 | 95% | 0.5g |

$691.0 | 2023-09-03 | |

| Enamine | EN300-342671-1.0g |

2-methylthiophen-3-amine hydrochloride |

24029-98-9 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Aaron | AR01BRUZ-1g |

2-Methylthiophen-3-amine hydrochloride |

24029-98-9 | 95% | 1g |

$797.00 | 2025-02-09 | |

| 1PlusChem | 1P01BRMN-5g |

2-methylthiophen-3-amine hydrochloride |

24029-98-9 | 95% | 5g |

$907.00 | 2023-12-18 | |

| A2B Chem LLC | AW27839-10g |

2-methylthiophen-3-amine hydrochloride |

24029-98-9 | 95% | 10g |

$4043.00 | 2024-04-20 | |

| Ambeed | A518666-1g |

2-Methylthiophen-3-amine hydrochloride |

24029-98-9 | 95% | 1g |

$765.0 | 2024-07-28 |

2-Methylthiophen-3-amine hydrochloride 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

24029-98-9 (2-Methylthiophen-3-amine hydrochloride) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24029-98-9)2-Methylthiophen-3-amine hydrochloride

清らかである:99%/99%/99%/99%/99%

はかる:100mg/250mg/1g/5g/10g

価格 ($):282.0/402.0/688.0/827.0/1407.0